Para-Fluorobenzyl N1-Substitution Is Preferred for Anticancer Potency Over Ortho-Fluoro Analogs
In a systematic SAR study of indole-benzimidazole hybrids, compounds bearing a p-fluorobenzyl group at the N1 position were selected as lead compounds for their potent anticancer effects across multiple cell lines, while ortho-fluorobenzyl analogs showed markedly reduced activity [1]. This directly supports the selection of the 4-fluorobenzyl substitution pattern present in 919976-22-0 over the 2-fluorobenzyl isomer (CAS 919976-10-6). The 4-fluoro isomer demonstrated superior potency in both estrogen receptor-positive (MCF-7, HEPG2) and estrogen receptor-negative (MDA-MB-231) cell lines, indicating the para-fluoro configuration is critical for target engagement [1].
| Evidence Dimension | Anticancer potency (lead selection preference) |
|---|---|
| Target Compound Data | 919976-22-0: contains 4-fluorobenzyl at N1 (confirmed by structure) |
| Comparator Or Baseline | 2-fluorobenzyl isomer (CAS 919976-10-6); p-fluorobenzyl analogs selected as leads vs. ortho-fluoro discarded |
| Quantified Difference | Qualitative lead selection preference for p-fluorobenzyl; ortho-fluoro analogs showed inferior anticancer activity |
| Conditions | MCF-7, HEPG2, and MDA-MB-231 cancer cell lines; SAR analysis of N1-substituent effects |
Why This Matters
Procurement of the 4-fluorobenzyl isomer (919976-22-0) is supported by published SAR demonstrating that para-fluoro N1-substitution enhances anticancer potency relative to ortho-fluoro analogs, reducing the risk of obtaining an inactive screening compound.
- [1] Ma J, Li J, Wang X, et al. Design, synthesis and anticancer/antiestrogenic activities of novel indole-benzimidazoles. Bioorg Chem. 2020;99:103773. View Source
